molecular formula C29H25N5O3S2 B2892839 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide CAS No. 670271-28-0

3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2892839
CAS No.: 670271-28-0
M. Wt: 555.67
InChI Key: XLEXHANKCRXYHJ-UHFFFAOYSA-N
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Description

3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that belongs to the class of thienoquinolines. This compound is characterized by its unique structure, which includes a thienoquinoline core, an amino group, a methoxyphenyl group, and a thiadiazole moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienoquinoline Core: The thienoquinoline core can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-aminothiophenol and a suitable diketone.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-methoxyphenyl halide.

    Attachment of the Thiadiazole Moiety: The thiadiazole moiety can be attached through a condensation reaction with 3-phenyl-1,2,4-thiadiazole-5-amine.

    Final Assembly: The final compound is obtained by coupling the intermediate products through amide bond formation under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of reduced thienoquinoline analogs.

Scientific Research Applications

3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thienoquinoline Derivatives: Compounds with similar thienoquinoline cores but different substituents.

    Thiadiazole Derivatives: Compounds containing the thiadiazole moiety with variations in other parts of the molecule.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups attached to different core structures.

Uniqueness

The uniqueness of 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N5O3S2/c1-29(2)13-18-21(19(35)14-29)20(15-9-11-17(37-3)12-10-15)22-23(30)24(38-27(22)31-18)26(36)33-28-32-25(34-39-28)16-7-5-4-6-8-16/h4-12H,13-14,30H2,1-3H3,(H,32,33,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEXHANKCRXYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)NC4=NC(=NS4)C5=CC=CC=C5)N)C6=CC=C(C=C6)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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